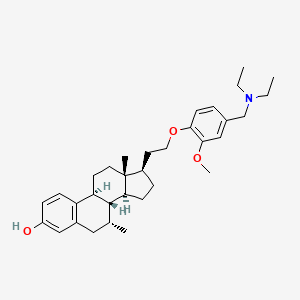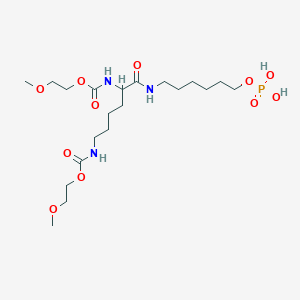
Pegnivacogin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pegnivacogin is a novel RNA aptamer that functions as a direct inhibitor of coagulation factor IXa. It is primarily investigated for its potential use in treating thrombosis, coronary artery disease, and other vascular diseases . This compound is unique due to its ability to bind specifically to factor IXa, thereby preventing the activation of the coagulation cascade, which is crucial in the formation of blood clots .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pegnivacogin is synthesized using a process known as SELEX (Systematic Evolution of Ligands by Exponential Enrichment). This method involves the iterative selection of RNA sequences that bind with high affinity to factor IXa. The selected RNA aptamer is then chemically modified to enhance its stability and binding properties .
Industrial Production Methods: The industrial production of this compound involves large-scale RNA synthesis followed by PEGylation. PEGylation is the process of attaching polyethylene glycol (PEG) chains to the RNA aptamer to improve its pharmacokinetic properties, such as solubility and circulation time . The PEGylated RNA aptamer is then purified and formulated for clinical use.
Chemical Reactions Analysis
Types of Reactions: Pegnivacogin primarily undergoes PEGylation, where polyethylene glycol chains are covalently attached to the RNA aptamer. This reaction enhances the stability and reduces the immunogenicity of the molecule .
Common Reagents and Conditions:
Reagents: Polyethylene glycol (PEG), RNA aptamer, coupling agents.
Conditions: The reaction is typically carried out under mild conditions to preserve the integrity of the RNA aptamer.
Major Products: The major product of this reaction is PEGylated this compound, which exhibits improved pharmacokinetic properties and reduced immunogenicity .
Scientific Research Applications
Pegnivacogin has several scientific research applications, particularly in the fields of medicine and biology:
Anticoagulation Therapy: this compound is being investigated as an anticoagulant for patients with acute coronary syndromes.
Thrombosis Research: this compound’s ability to inhibit factor IXa makes it a valuable tool in studying the coagulation cascade and developing new treatments for thrombosis.
Drug Development: this compound serves as a model for developing other RNA aptamer-based therapeutics, highlighting the potential of aptamers in targeted therapy.
Mechanism of Action
Pegnivacogin exerts its effects by specifically binding to and inhibiting coagulation factor IXa. This inhibition prevents the activation of factor X, a crucial step in the coagulation cascade, thereby reducing thrombin generation and subsequent clot formation . The molecular target of this compound is factor IXa, and its action is highly specific due to the unique three-dimensional structure of the RNA aptamer .
Comparison with Similar Compounds
- Bivalirudin
- Heparin
- Fondaparinux
Pegnivacogin’s unique mechanism of action and its potential for targeted therapy make it a promising candidate in the field of anticoagulation therapy.
Properties
CAS No. |
959716-28-0 |
|---|---|
Molecular Formula |
C20H40N3O11P |
Molecular Weight |
529.5 g/mol |
IUPAC Name |
2-methoxyethyl N-[6-(2-methoxyethoxycarbonylamino)-1-oxo-1-(6-phosphonooxyhexylamino)hexan-2-yl]carbamate |
InChI |
InChI=1S/C20H40N3O11P/c1-30-13-15-32-19(25)22-11-7-5-9-17(23-20(26)33-16-14-31-2)18(24)21-10-6-3-4-8-12-34-35(27,28)29/h17H,3-16H2,1-2H3,(H,21,24)(H,22,25)(H,23,26)(H2,27,28,29) |
InChI Key |
QGVYYLZOAMMKAH-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC(=O)NCCCCC(C(=O)NCCCCCCOP(=O)(O)O)NC(=O)OCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-azaniumylethyl [(2S)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] phosphate](/img/structure/B10786822.png)
![N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]tetracosanamide](/img/structure/B10786826.png)

![1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol](/img/structure/B10786839.png)
![(2S,3R)-2-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-19-[[(2R)-3-phenyl-2-[[2-[4,7,10-tris(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]propanoyl]amino]-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutanoate;hydron;lutetium-177(3+)](/img/structure/B10786840.png)
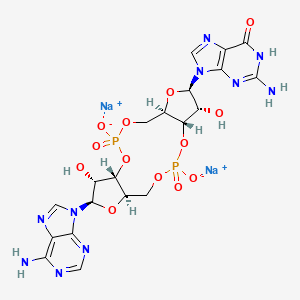
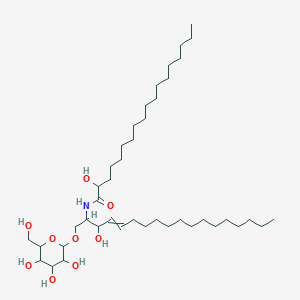
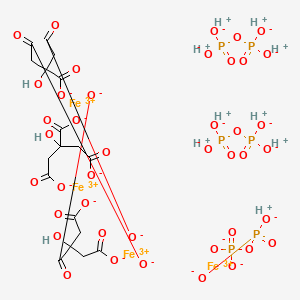
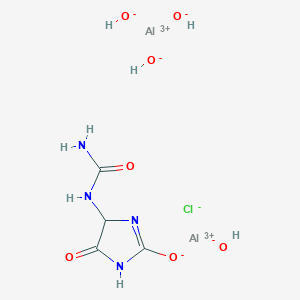
![2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B10786884.png)
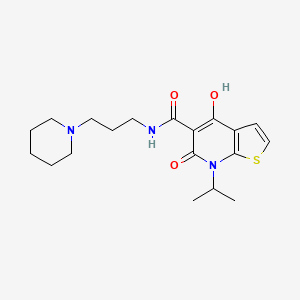
![(1R,2S,5Z,9E,12S)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol](/img/structure/B10786897.png)
